5-Methoxybenzo[d]thiazole-2-carboxylic acid
Description
5-Methoxybenzo[d]thiazole-2-carboxylic acid (CAS: 90322-41-1) is a heterocyclic compound featuring a benzothiazole core substituted with a methoxy group at position 5 and a carboxylic acid group at position 2. Its molecular formula is C₉H₇NO₃S (molecular weight: 225.22 g/mol). This compound is synthesized via multi-step organic reactions, often involving cyclization and functional group transformations, as evidenced by procedures in related benzothiazole derivatives . It serves as a key intermediate in pharmaceutical and materials science research, particularly in designing kinase inhibitors and corrosion inhibitors .
Properties
IUPAC Name |
5-methoxy-1,3-benzothiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c1-13-5-2-3-7-6(4-5)10-8(14-7)9(11)12/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCUQHHEHCKENU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90663289 | |
| Record name | 5-Methoxy-1,3-benzothiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90663289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90322-41-1 | |
| Record name | 5-Methoxy-1,3-benzothiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90663289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxybenzo[d]thiazole-2-carboxylic acid typically involves the reaction of 2-aminothiophenol with ethyl glyoxylate in the presence of a micellar solution of sodium dioctyl sulfosuccinate (SDOSS) . This reaction forms intermediates, which are then further processed to yield the final product. The reaction conditions often include maintaining a specific temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
5-Methoxybenzo[d]thiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the benzothiazole ring, leading to a wide range of derivatives.
Scientific Research Applications
5-Methoxybenzo[d]thiazole-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-Methoxybenzo[d]thiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes . In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Variations
6-Methoxybenzo[d]thiazole-2-carboxylic Acid
- Structure : Methoxy group at position 6 (vs. position 5 in the parent compound).
- Properties : The positional isomer (CAS: 946-13-4) exhibits altered electronic effects due to the methoxy group’s proximity to the thiazole sulfur. This may enhance steric hindrance or modify binding affinity in biological targets.
- Applications : Used in similar contexts but with distinct reactivity profiles in medicinal chemistry .
5-Fluoro-6-Methoxybenzo[d]thiazole-2-carboxylic Acid
- Structure : Additional fluorine at position 5 and methoxy at position 6 (CAS: 1375302-46-7).
- Properties: Molecular weight: 227.21 g/mol (C₉H₆FNO₃S). Predicted acidity: pKa ≈ 2.85 (vs. ~3.5 for non-fluorinated analogs), suggesting stronger acidity due to electron-withdrawing fluorine .
- Applications: Potential use in fluorinated drug candidates for improved metabolic stability.
Core Heterocycle Modifications
5-Methoxybenzo[b]thiophene-2-carboxylic Acid Amides
- Structure : Replaces benzothiazole with benzo[b]thiophene.
- Properties :
- Applications : Anticancer agents targeting Clk1/4 kinases.
5-Methoxybenzo[d]isothiazole-3-carboxylic Acid
- Structure : Isothiazole core (sulfur and nitrogen adjacent) with carboxylic acid at position 3.
- Properties: Altered electronic distribution due to heteroatom arrangement, affecting interactions in enzyme binding pockets. Molecular formula: C₉H₇NO₃S (same as parent compound but distinct reactivity) .
Functionalized Derivatives
5-(4-Methoxy-phenyl)-thiazole-2-carboxylic Acid Derivatives
- Structure : Methoxy group on a phenyl ring attached to thiazole.
- Properties :
- Applications : High-performance corrosion inhibitors for industrial applications.
5-Methoxy-4-nitrobenzo[d]thiazole-2-carboxylic Acid
Key Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physical Properties
Biological Activity
5-Methoxybenzo[d]thiazole-2-carboxylic acid (MBTCA) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of MBTCA, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 209.22 g/mol. The compound features a benzothiazole ring with a methoxy group at the 5-position and a carboxylic acid group at the 2-position. This specific arrangement contributes to its distinct biological activities and chemical reactivity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of MBTCA, particularly against various bacterial and fungal strains.
Research Findings
A study reported that derivatives of benzothiazole compounds, including MBTCA, exhibited superior antibacterial activity compared to standard antibiotics such as ampicillin. Notably, MBTCA demonstrated effectiveness against resistant strains like MRSA and Pseudomonas aeruginosa .
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 18 | |
| Escherichia coli | 20 | |
| Candida albicans | 15 |
The mechanism of action is believed to involve interference with essential enzymes or cellular processes in bacteria, which is critical for their growth and survival .
Anti-inflammatory Activity
The presence of the carboxylic acid group in MBTCA suggests potential anti-inflammatory properties. Compounds with similar structures have been studied for their ability to modulate inflammatory pathways.
MBTCA may interact with specific receptors involved in inflammatory responses, leading to reduced production of pro-inflammatory cytokines. This interaction is crucial for developing new anti-inflammatory agents .
Anticancer Activity
The anticancer potential of MBTCA has also been investigated, particularly concerning its effects on various cancer cell lines.
Case Studies
- Prostate Cancer : A series of thiazole derivatives were synthesized and tested against prostate cancer cells, showing varying degrees of antiproliferative activity. MBTCA's structural similarities to these compounds suggest it may exhibit comparable effects .
- Mechanism of Action : Preliminary studies indicate that compounds like MBTCA may inhibit tubulin polymerization, a critical process for cancer cell division .
Q & A
Q. What are the recommended synthetic routes for 5-Methoxybenzo[d]thiazole-2-carboxylic acid derivatives?
A common strategy involves cyclization reactions using precursors like substituted benzoic acids or thiazole intermediates. For example, thiazole rings can be introduced via refluxing 3-formyl-indole-2-carboxylic acid derivatives with 2-aminothiazol-4(5H)-one in acetic acid, followed by recrystallization from DMF/acetic acid mixtures . Another approach involves restricting compound conformation by replacing double bonds with thiazole rings to enhance interactions with biological targets, as demonstrated in the design of Pin1 inhibitors . Sodium acetate is often used as a catalyst in such reactions .
Q. What safety precautions are critical when handling this compound?
The compound is classified as harmful if swallowed (H302), causes skin/eye irritation (H315/H319), and may induce respiratory irritation (H335) . Key precautions include:
- PPE : Gloves, protective clothing, and eye protection (EN 166/NIOSH standards) .
- Ventilation : Use fume hoods to avoid dust/aerosol inhalation .
- Storage : Keep at 2–8°C in dry conditions .
Ecotoxicity data (e.g., biodegradability, bioaccumulation) remain unstudied, necessitating strict containment to prevent environmental release .
Q. How is this compound characterized analytically?
Key techniques include:
- HRMS (High-Resolution Mass Spectrometry) : Compare experimental and calculated m/z values (e.g., C₉H₇NO₄S has a molecular weight of 225.16 g/mol) .
- NMR : Analyze substituent effects on aromatic protons and thiazole ring signals.
- Melting Point : While specific data for this compound is limited, structurally similar thiazole derivatives (e.g., 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid) exhibit sharp melting points (~139–140°C), suggesting purity assessment via differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound derivatives?
Yield optimization requires:
- Reaction Time/Temperature : Extended reflux durations (3–5 hours) in acetic acid improve cyclization efficiency .
- Catalyst Screening : Sodium acetate is standard, but testing alternatives (e.g., potassium carbonate) may enhance regioselectivity.
- Purification : Recrystallization from DMF/acetic acid mixtures reduces impurities . Contradictions in reported yields (e.g., 70–95%) may arise from solvent purity or starting material quality, necessitating batch-to-batch validation .
Q. How to resolve contradictions in spectral data (e.g., NMR, HRMS) during characterization?
Discrepancies often stem from:
- Tautomerism : Thiazole rings may exhibit keto-enol tautomerism, altering NMR peak splitting. Use deuterated DMSO for stable readings.
- Isotopic Peaks : HRMS data for C₉H₇NO₄S (exact mass 225.01) should match theoretical values within ±2 ppm. Deviations >5 ppm suggest impurities or incorrect assignments; repeat analysis with higher-resolution instruments (e.g., Orbitrap) .
- Reference Standards : Cross-check with published data for analogous compounds (e.g., methyl 5-methoxybenzo[d]oxazole-2-carboxylate, exact mass 207.06) .
Q. What structural modifications enhance the biological activity of this compound derivatives?
- Pharmacophore Hybridization : Introducing sulfonamide or carboxyl groups expands activity spectra. For example, thiazole-2-carboxylic acid amides act as ubiquitin-specific peptidase 7 (USP7) inhibitors .
- Substituent Effects : Methoxy groups at position 5 improve metabolic stability, while replacing the thiazole ring with oxazole alters target selectivity .
- Conformational Restriction : Rigidifying the scaffold via fused rings (e.g., benzoimidazole-thiazole hybrids) enhances binding to enzymatic pockets .
Q. How to address discrepancies in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for USP7 inhibition) and control compounds (e.g., dasatinib for kinase assays) .
- Metabolic Stability Testing : Evaluate cytochrome P450 interactions to rule out off-target effects.
- Structural Confirmation : Ensure synthesized derivatives match intended structures via X-ray crystallography, as minor stereochemical changes significantly impact activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
